molecular formula C9H12N2 B1303633 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 5946-39-4

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1303633
CAS RN: 5946-39-4
M. Wt: 148.2 g/mol
InChI Key: MLXBHOCKBUILHN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound that belongs to the class of benzodiazepines, which are heterocyclic compounds containing a fused benzene and diazepine ring. This class of compounds is known for its diverse pharmacological activities, including anxiolytic and analgesic properties .

Synthesis Analysis

The synthesis of tetrahydrobenzodiazepine derivatives can be achieved through various synthetic routes. One approach involves solid-phase synthesis using polystyrene resin, starting with polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon. This method allows for the preparation of derivatives with variable substitutions at positions 4 and 8 of the diazepine ring . Another synthetic route described involves a one-pot synthesis from 1,2-diaza-1,3-dienes and N-unsubstituted aliphatic 1,3-diamines, leading to the formation of 3-substituted tetrahydro-1H-1,4-diazepin-2-ones and related structures . Additionally, the SN2 nucleophilic substitution of acetates of Baylis-Hillman adducts with 1,2-phenylenediamines followed by base-mediated intramolecular cyclization has been used to synthesize 3-methylene-4-aryl tetrahydrobenzodiazepines .

Molecular Structure Analysis

The molecular structure of tetrahydrobenzodiazepines is characterized by a seven-membered diazepine ring fused to a benzene ring. The structure of these compounds has been elucidated using techniques such as 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR), which provides detailed information about the hydrogen atoms within the molecule . X-ray crystallography has also been employed to determine the structure of related compounds, confirming the presence of the diazepine ring and providing insights into the three-dimensional conformation of these molecules .

Chemical Reactions Analysis

Tetrahydrobenzodiazepines can undergo various chemical reactions, including cycloaddition reactions to form triazolo-benzodiazepines . They can also participate in multicomponent condensation reactions, which are efficient methods for synthesizing diverse derivatives. These reactions can involve aromatic diamines, Meldrum’s acid, and isocyanides to yield tetrahydro-2,4-dioxo-benzodiazepine derivatives . Furthermore, the introduction of tetrazole groups into the diazepine ring can be achieved through one-pot synthesis involving ketones, trimethylsilyl azide, and isocyanides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzodiazepines are influenced by their molecular structure. The presence of various substituents on the diazepine ring can affect properties such as solubility, melting point, and reactivity. The pharmacological properties, such as anxiolytic and analgesic effects, are also determined by the specific substitutions on the molecule. For instance, certain derivatives have shown promising anxiolytic and analgesic potentials in pharmacological evaluations using animal models . The electronic properties of these compounds, such as proton exchange rates and free energies of activation, have been studied using methods like the Forsén-Hoffman method, providing insights into their dynamic behavior .

Scientific Research Applications

1. Cytotoxic Activity in Cancer Research

  • Application Summary: 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine derivatives have been synthesized and investigated for their cytotoxic activities against human tumor cell lines, including human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116) .
  • Methods of Application: The compounds were synthesized and their structures were elucidated using MS, IR, NMR, and elemental analysis. The in vitro investigation of these compounds was carried out using a panel of two human tumor cell lines .
  • Results: Among all synthesized compounds, analogue 9 displayed maximum cytotoxicity with IC50 values of 16.19 ± 1.35 and 17.16 ± 1.54 μM against HCT-116 and MCF-7, respectively, compared to the standard drug doxorubicin .

2. Anti-tumor Activity

  • Application Summary: 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are closely related to 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine, have been designed and synthesized for their high anti-tumor activity .
  • Methods of Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

3. Synthesis of Benzo[b]pyrano[2,3-e][1,4]diazepines

  • Application Summary: A series of 32 new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .
  • Methods of Application: The compounds were synthesized using a cyclocondensation reaction .
  • Results: The synthesized compounds revealed promising cytotoxic activities against human tumor cell lines, namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116) .

4. Anticancer Activity of Benzoxazepines

  • Application Summary: Various benzoxazepine derivatives, which are closely related to 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine, have been synthesized and characterized for their anticancer properties in breast cancer cells .
  • Methods of Application: The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis .
  • Results: The compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

5. Synthesis of Benzo[b]pyrano[2,3-e][1,4]diazepines

  • Application Summary: A series of 32 new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .
  • Methods of Application: The compounds were synthesized using a cyclocondensation reaction .
  • Results: The synthesized compounds revealed promising cytotoxic activities against human tumor cell lines, namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116) .

6. Anticancer Activity of Benzoxazepines

  • Application Summary: Various benzoxazepine derivatives have been synthesized and characterized for their anticancer properties in breast cancer cells .
  • Methods of Application: The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis .
  • Results: The compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

Future Directions

Future research directions could include the design and synthesis of new derivatives of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine . Additionally, the development of robust and scalable synthesis protocols could enable rapid exploration of the structure-activity relationships for this series .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXBHOCKBUILHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378071
Record name 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

5946-39-4
Record name 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
Z Wu, F Ercole, M FitzGerald, S Perera… - Journal of …, 2003 - ACS Publications
Solid-phase synthesis is greatly dependent on the solid support. Here, we report the use of a new hydrophilic grafted surface on SynPhase lanterns in solid-phase organic chemistry. A …
Number of citations: 24 pubs.acs.org
Z Liu, W Chen, MA Giulianotti, RA Houghten - Tetrahedron letters, 2011 - Elsevier
Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate …
Number of citations: 5 www.sciencedirect.com
W Yu, X Xie, Y Ma, S Fang, Y Dong… - Journal of Medicinal …, 2022 - ACS Publications
In this study, a random multiple human tumor cell line screening of an in-stock small-molecule chemical library was performed, and a hit compound, 1,4-benzodiazepine-2,5-dione (BZD…
Number of citations: 3 pubs.acs.org
S Vezina-Dawod, M Perreault, LD Guay… - Bioorganic & Medicinal …, 2021 - Elsevier
A novel tumor suppressing agent was discovered against PC-3 prostate cancer cells from the screening of a 1,4-benzodiazepin-3-one library. In this study, 96 highly diversified 2,4,5-…
Number of citations: 1 www.sciencedirect.com
Z Liu, W Chen, MA Giulianotti, RA Houghten - Synfacts, 2011 - thieme-connect.com
Significance: A solid-phase synthesis of 2, 3, 4, 5-tetrahydro-1H-benzo [e][1, 4] diazepines, the core structure of drug scaffolds, was described. Starting from p-methylbenzhydrylamino …
Number of citations: 0 www.thieme-connect.com
P Kundu, A Mondal, B Das… - Advanced Synthesis & …, 2015 - Wiley Online Library
A facile and general method for the stereoselective synthesis of (E)‐2‐aryl‐ (or vinyl)methylidene‐1,4‐benzodiazepin‐5‐ones has been developed by means of palladium/charcoal‐…
Number of citations: 19 onlinelibrary.wiley.com
A Velasco-Rubio, R Bernárdez… - The Journal of Organic …, 2021 - ACS Publications
Benzofused seven-membered heterocycles such as 1,4-benzo[e]diazepines (1,4-BZDs) and 1,4-benzo[e]oxazepines (1,4-BZOs) were efficiently synthesized by Rh-catalyzed …
Number of citations: 9 pubs.acs.org
S Vezina-Dawod, N Gerber, X Liang, E Biron - Tetrahedron, 2017 - Elsevier
Benzodiazepinones are an important family of heterocycles with very attractive pharmacological properties and peptidomimetic abilities. We report herein a rapid and efficient two-step …
Number of citations: 21 www.sciencedirect.com
MT Hancock, RE Minto, AR Pinhas - Tetrahedron letters, 2003 - Elsevier
The conversion of an aziridine to a tetrahydrobenzodiazepine derivative using LiI, an iron carbonyl complex, and an amine oxide, or using LiI and a gem-aminoether is studied. The …
Number of citations: 9 www.sciencedirect.com
Z Tashrifi… - Current Organic …, 2019 - ingentaconnect.com
This review article is focused on the synthesis of compounds with quinazolinones and benzo di/triazepine scaffolds. These invaluable derivatives are of great interest in medicinal and …
Number of citations: 12 www.ingentaconnect.com

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